molecular formula C16H18Cl2N2O B13953080 Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- CAS No. 63979-55-5

Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-

Cat. No.: B13953080
CAS No.: 63979-55-5
M. Wt: 325.2 g/mol
InChI Key: QTRIPCQTYTUXNE-UHFFFAOYSA-N
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Description

Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-, is a synthetic aromatic amine derivative characterized by a diphenylamine backbone substituted with a bis(2-chloroethyl)amino group at the 4' position and a hydroxyl group at the 4 position.

Preparation Methods

Preparation of Hydroxy-Diphenylamine Core

The synthesis of the hydroxy-diphenylamine scaffold, which is the fundamental backbone of the target compound, is typically achieved via condensation reactions between dihydroxybenzene derivatives and primary aromatic amines. A well-documented method involves the following:

  • Condensation Reaction: An optionally substituted dihydroxybenzene is reacted with an excess of a primary aromatic amine in the presence of catalytic amounts of an acid catalyst at elevated temperatures. This process leads to the formation of hydroxy-diphenylamines through nucleophilic aromatic substitution and condensation mechanisms.

  • Catalyst and Conditions: Para-toluenesulphonic acid is commonly used as a catalyst; however, its high loading (9-18% relative to dihydroxybenzene) poses challenges due to the need for extensive extraction to remove the acid. Alternative catalytic systems with lower acid amounts have been developed to improve process efficiency.

  • Post-Reaction Processing: After completion of the condensation, the excess primary aromatic amine and any volatile by-products are removed by distillation in the presence of a base. This step facilitates the isolation of the hydroxy-diphenylamine product either by distillation or recrystallization.

  • Substituent Variability: The dihydroxybenzene and aromatic amine can bear various substituents such as halogens, alkyl, alkoxy, cyano, carboxyl, and sulfonic acid groups, allowing for structural diversity in the hydroxy-diphenylamine derivatives.

  • Example Hydroxy-Diphenylamines: Compounds such as 4-hydroxy-diphenylamine, 3-hydroxy-4-chloro-diphenylamine, and 2-hydroxy-4-methyl-diphenylamine are representative examples synthesized by this method.

Introduction of the Bis(2-chloroethyl)amino Group

The bis(2-chloroethyl)amino substituent is characteristic of nitrogen mustard compounds and is typically introduced via alkylation reactions involving chloroethyl reagents. Although direct literature on the exact preparation of Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- is limited, analogous synthetic routes for related compounds provide insight:

  • Alkylation of Amino Groups: The hydroxy-diphenylamine intermediate, possessing an amino or hydroxy functional group, can be reacted with bis(2-chloroethyl) reagents under controlled conditions to form the bis(2-chloroethyl)amino substituent. This step often requires careful control of temperature and solvent to avoid side reactions.

  • Use of Chloroethylating Agents: Common chloroethylating agents include 2-chloroethyl chloride or 2-chloroethyl tosylate, which react with the amino group to form the bis(2-chloroethyl)amino moiety.

  • Multi-Step Synthesis Example: In the synthesis of related compounds such as 4-bis(2-chloroethyl)amino-L-phenylalanine (melphalan), the amino acid precursor undergoes stepwise functionalization, including protection/deprotection strategies and alkylation with chloroethyl groups.

Catalytic Hydrogenation and Purification

For related diphenylamine derivatives, catalytic hydrogenation is a key step to reduce nitroso or nitro intermediates to amino derivatives:

  • Hydrogenation Conditions: Catalytic hydrogenation is performed in water-immiscible solvents (e.g., toluene or aniline) using Raney nickel catalysts at elevated temperatures (around 100°C) and hydrogen pressures (up to 16 atmospheres).

  • Process Optimization: The reaction mixture is carefully controlled for pH (typically between 10.5 and 11.0) to optimize yield and purity. Water and solvents are removed by azeotropic distillation under reduced pressure to concentrate the product.

  • Yields and Purity: Such processes afford high yields (around 88-90%) and purities exceeding 98%, as verified by gas chromatography.

Summary of Preparation Steps

Step Description Conditions/Notes
1. Condensation Dihydroxybenzene + primary aromatic amine with acid catalyst Elevated temperature, catalytic acid (e.g., para-toluenesulphonic acid)
2. Removal of excess amine Distillation with base to remove excess amine and isolate hydroxy-diphenylamine Base addition during distillation
3. Alkylation Introduction of bis(2-chloroethyl)amino group via reaction with chloroethylating agents Controlled temperature, solvent choice critical
4. Catalytic hydrogenation Reduction of nitroso/nitro intermediates to amino derivatives using Raney nickel catalyst 100°C, 16 atm H2 pressure, aqueous-organic biphasic system
5. Purification Azeotropic distillation and recrystallization to yield pure final compound Reduced pressure distillation, GC purity analysis

Research Discoveries and Process Improvements

  • Catalyst Handling: Storing Raney nickel under aniline improves catalyst activity and longevity during hydrogenation steps.

  • Solvent Selection: Use of water-immiscible solvents such as toluene or aniline facilitates phase separation and product extraction, enhancing process efficiency.

  • pH Control: Precise pH adjustment during condensation and hydrogenation steps is critical to maximize yield and prevent side reactions.

  • Substituent Flexibility: The condensation method allows for a wide variety of substituents on the aromatic rings, enabling tailored synthesis of hydroxy-diphenylamine derivatives for specific applications.

  • Analogous Compound Synthesis: The multi-step synthesis of melphalan, a bis(2-chloroethyl)amino-substituted amino acid, provides a useful model for the alkylation steps needed in preparing Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy-.

Chemical Reactions Analysis

Types of Reactions

Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution of the chloroethyl groups can produce azides or thiols .

Scientific Research Applications

Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Diphenylamine, 4’-(bis(2’'-chloroethyl)amino)-4-hydroxy- involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and ultimately inhibiting DNA replication and transcription. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diphenylamine Derivatives in Pharmaceuticals

highlights diphenylamine derivatives as a subclass of calcium channel blockers, including Amlodipine Besylate, Diltiazem Hydrochloride, and Verapamil Hydrochloride. While these drugs share a diphenylamine core, their functional groups differ significantly from the target compound:

  • Amlodipine : Features a dihydropyridine ring and ester groups, enabling calcium channel blockade .
  • Target Compound: The bis(2-chloroethyl)amino group suggests alkylating activity rather than calcium channel modulation. This structural divergence implies distinct mechanisms of action and therapeutic applications.

Table 1: Structural and Functional Comparison

Compound Key Substituents Proposed Mechanism/Application
Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- Bis(2-chloroethyl)amino, hydroxyl Alkylating agent (hypothesized)
Amlodipine Besylate Dihydropyridine, ester Calcium channel blocker
Verapamil Hydrochloride Benzyl-substituted tertiary amine Calcium channel blocker

Environmental and Degradation Behavior

indicates that simpler aromatic amines like diphenylamine and 4-chloroaniline exhibit low conversion rates to CO₂ (35%) under oxidative conditions, unlike N-heterocycles . The target compound’s chloroethyl groups may further reduce biodegradability due to steric hindrance and chlorine’s electron-withdrawing effects.

Table 2: Environmental Persistence Comparison

Compound Key Features Degradation Rate (Hypothesized)
Diphenylamine Simple aromatic amine 35% conversion to CO₂
Target Compound Chloroethyl, hydroxyl groups <35% (predicted)
Benzotriazoles Methyl-substituted N-heterocycles High conversion

Structural Analogs in Industrial Chemistry

describes Bis[4-(2-phenyl-2-propyl)phenyl]amine (CAS 10081-67-1), a diphenylamine derivative with bulky phenylpropyl substituents . Unlike the target compound, this analog lacks reactive chloroethyl groups, rendering it more stable and suitable as an antioxidant or polymer stabilizer.

Biological Activity

Diphenylamine derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, particularly as potential anticancer agents and antioxidants. The compound Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- is a notable derivative that combines the diphenylamine structure with bis(2-chloroethyl)amino and hydroxy substituents, which may enhance its biological efficacy.

Chemical Structure and Properties

The chemical structure of Diphenylamine, 4'-(bis(2''-chloroethyl)amino)-4-hydroxy- can be represented as follows:

  • Molecular Formula: C16_{16}H18_{18}Cl2_2N2_2O
  • Molecular Weight: 345.23 g/mol

This compound features a diphenylamine backbone with a hydroxyl group and a bis(2-chloroethyl)amino moiety, which is significant for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Histone Deacetylases (HDACs): Recent studies indicate that related compounds with bis(2-chloroethyl)amino groups exhibit potent inhibition of HDAC3, which plays a crucial role in cancer cell proliferation. For instance, derivatives have shown IC50_{50} values as low as 95.48 nM against HDAC3, highlighting their potential in cancer therapy .
  • Antioxidant Activity: Diphenylamine derivatives are known for their antioxidant properties. The hydroxyl group in this compound likely contributes to its ability to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Antitumor Activity: In vitro studies have demonstrated that related compounds can inhibit tumor cell growth significantly. For example, one derivative showed an IC50_{50} value of 1.30 μM against HepG2 liver cancer cells . This suggests that the compound may also exhibit similar anticancer properties.

Anticancer Activity

A series of studies have evaluated the anticancer efficacy of diphenylamine derivatives:

  • Case Study 1: A derivative with a similar structure was tested against various cancer cell lines, showing promising results with IC50_{50} values ranging from 0.73 to 2.38 μM against MCF-7 breast cancer cells .
  • Case Study 2: In vivo xenograft models demonstrated tumor growth inhibition rates of around 48% when treated with these compounds, indicating significant potential for therapeutic applications .

Antioxidant Activity

The antioxidant capacity of diphenylamine derivatives is well-documented:

  • Table 1: Antioxidant Activity Comparisons
Compound NameAntioxidant Activity (µmol/L)Reference
Diphenylamine Derivative A132.14
Diphenylamine Derivative B129.28
Protocatechuic Acid109.05

These results illustrate the superior antioxidant potential of certain diphenylamine derivatives compared to known antioxidants.

Toxicity and Safety Profile

While the biological activities are promising, it is essential to consider the toxicity profiles of these compounds:

  • Studies indicate that certain diphenylamine derivatives may exhibit mutagenic or carcinogenic properties due to their structural components . Therefore, thorough toxicological assessments are critical before clinical applications.

Properties

CAS No.

63979-55-5

Molecular Formula

C16H18Cl2N2O

Molecular Weight

325.2 g/mol

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]anilino]phenol

InChI

InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)15-5-1-13(2-6-15)19-14-3-7-16(21)8-4-14/h1-8,19,21H,9-12H2

InChI Key

QTRIPCQTYTUXNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC2=CC=C(C=C2)O)N(CCCl)CCCl

Origin of Product

United States

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